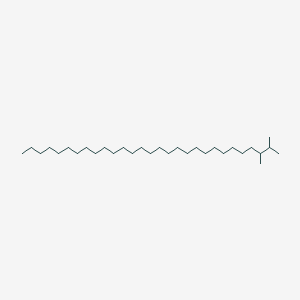
2,3-Dimethylnonacosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylnonacosane is a branched hydrocarbon with the molecular formula C31H64 It is a type of alkane, which means it consists solely of carbon and hydrogen atoms connected by single bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylnonacosane can be achieved through various organic synthesis techniques. One common method involves the alkylation of smaller hydrocarbons using reagents such as alkyl halides in the presence of strong bases like sodium or potassium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize catalytic hydrogenation and alkylation reactions. These methods are designed to be cost-effective and efficient, allowing for the production of significant quantities of the compound for various applications.
化学反应分析
Types of Reactions
2,3-Dimethylnonacosane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically resulting in the formation of simpler hydrocarbons.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Common reagents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated or alkylated hydrocarbons.
科学研究应用
2,3-Dimethylnonacosane has several scientific research applications, including:
Chemistry: Used as a model compound for studying the properties and reactions of branched alkanes.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Used as a lubricant and in the production of specialty chemicals.
作用机制
The mechanism of action of 2,3-Dimethylnonacosane involves its interaction with various molecular targets and pathways. In biological systems, it is known to interact with the cuticular lipids of insects, playing a role in water retention and protection against environmental stresses. The compound’s hydrophobic nature allows it to form a barrier on the surface of the insect cuticle, preventing water loss and providing protection from pathogens.
相似化合物的比较
2,3-Dimethylnonacosane can be compared with other similar compounds, such as:
Nonacosane: A straight-chain hydrocarbon with the same number of carbon atoms but without the methyl branches.
2,3-Dimethylheptacosane: A similar branched hydrocarbon with two fewer carbon atoms.
3,11-Dimethylnonacosan-2-one: A related compound with a ketone functional group.
The uniqueness of this compound lies in its specific branching pattern, which affects its physical and chemical properties, such as melting point, boiling point, and reactivity.
属性
CAS 编号 |
98264-37-0 |
|---|---|
分子式 |
C31H64 |
分子量 |
436.8 g/mol |
IUPAC 名称 |
2,3-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-31(4)30(2)3/h30-31H,5-29H2,1-4H3 |
InChI 键 |
MNCPKWPHMGLTCN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-](/img/structure/B14331920.png)
![9-(Dipropylamino)-5H-[1]benzopyrano[2,3-c]isoquinolin-5-one](/img/structure/B14331924.png)


![4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide](/img/structure/B14331952.png)
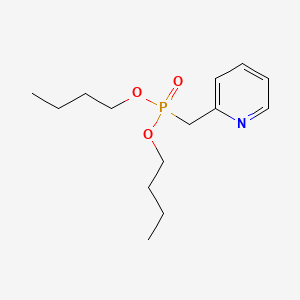
![Benzamide, N-[(phenylseleno)methyl]-](/img/structure/B14331963.png)
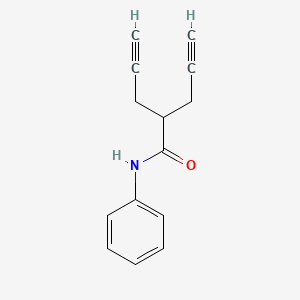
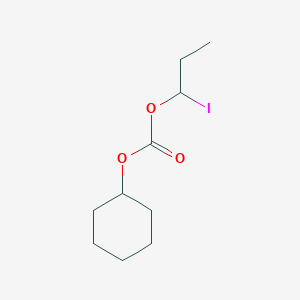
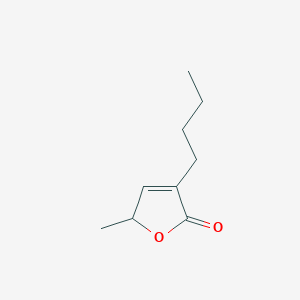
![4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol](/img/structure/B14331997.png)
![3-Hydroxy-8-methyl-8-propyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14332005.png)
![3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione](/img/structure/B14332008.png)
![4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile](/img/structure/B14332013.png)
